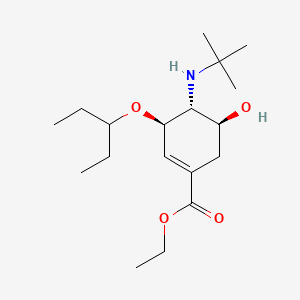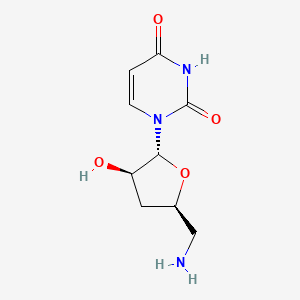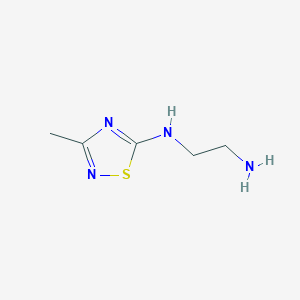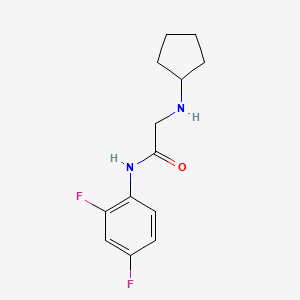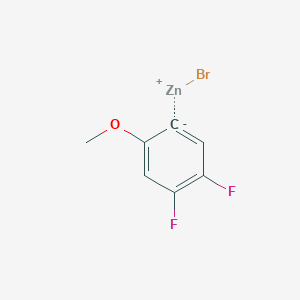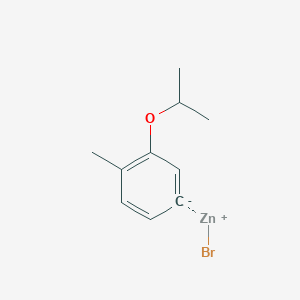
(3-i-Propyloxy-4-methylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-iso-propyloxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the zinc atom bonded to the aromatic ring makes it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-iso-propyloxy-4-methylphenyl)zinc bromide typically involves the reaction of (3-iso-propyloxy-4-methylphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
(3-iso-propyloxy-4-methylphenyl) bromide+Zn→(3-iso-propyloxy-4-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-iso-propyloxy-4-methylphenyl)zinc bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like purification through distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(3-iso-propyloxy-4-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with (3-iso-propyloxy-4-methylphenyl)zinc bromide include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (3-iso-propyloxy-4-methylphenyl)zinc bromide depend on the type of reaction. For example, in cross-coupling reactions, the major products are often biaryl compounds, while in oxidation reactions, phenols or quinones are formed.
Aplicaciones Científicas De Investigación
(3-iso-propyloxy-4-methylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-iso-propyloxy-4-methylphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc-phenyl bond and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide: This compound has a similar structure but with additional methyl groups on the aromatic ring.
(4-iso-propyloxy-2-methylphenyl)magnesium bromide: This is a Grignard reagent with a similar structure but contains magnesium instead of zinc.
Uniqueness
(3-iso-propyloxy-4-methylphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring and the presence of the zinc atom. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C10H13BrOZn |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-2-propan-2-yloxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-8(2)11-10-7-5-4-6-9(10)3;;/h4,6-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WABVBAYJURMWJH-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=[C-]C=C1)OC(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
